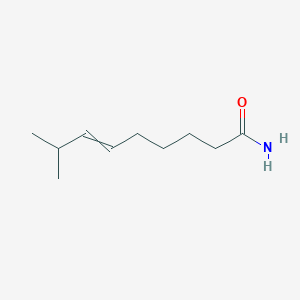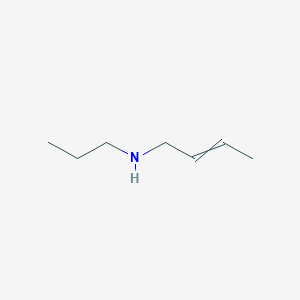
N-Propylbut-2-en-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Propylbut-2-en-1-amine: is an organic compound that belongs to the class of amines It features a propyl group attached to the nitrogen atom and a but-2-en-1-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method to synthesize N-Propylbut-2-en-1-amine is through reductive amination. This involves the reaction of but-2-enal with propylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Nucleophilic Substitution: Another method involves the nucleophilic substitution of but-2-en-1-yl halide with propylamine under basic conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes, where the reaction conditions are optimized for high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-Propylbut-2-en-1-amine can undergo oxidation reactions to form corresponding oxides or imines.
Reduction: It can be reduced to form saturated amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions typically involve the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Formation of imines or oxides.
Reduction: Formation of N-propylbutan-1-amine.
Substitution: Formation of various substituted amines depending on the nucleophile used
Aplicaciones Científicas De Investigación
N-Propylbut-2-en-1-amine has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It serves as a building block for the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic effects.
Material Science: It is used in the preparation of functional materials, including polymers and catalysts.
Biological Studies: It is employed in studies related to enzyme inhibition and receptor binding.
Mecanismo De Acción
The mechanism of action of N-Propylbut-2-en-1-amine involves its interaction with various molecular targets. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structural modifications. The pathways involved typically include binding to active sites of enzymes or receptors, leading to inhibition or activation of biological processes .
Comparación Con Compuestos Similares
N-Propylbutan-1-amine: Similar structure but lacks the double bond in the butyl chain.
N-Propylbut-2-yn-1-amine: Contains a triple bond instead of a double bond.
N-Propylbut-3-en-1-amine: The double bond is located at a different position in the butyl chain.
Uniqueness: N-Propylbut-2-en-1-amine is unique due to the presence of the double bond in the but-2-en-1-yl group, which imparts distinct chemical reactivity and potential biological activity compared to its saturated or differently unsaturated analogs .
Propiedades
Número CAS |
180140-34-5 |
|---|---|
Fórmula molecular |
C7H15N |
Peso molecular |
113.20 g/mol |
Nombre IUPAC |
N-propylbut-2-en-1-amine |
InChI |
InChI=1S/C7H15N/c1-3-5-7-8-6-4-2/h3,5,8H,4,6-7H2,1-2H3 |
Clave InChI |
ZMXGUGPHHAPDEU-UHFFFAOYSA-N |
SMILES canónico |
CCCNCC=CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


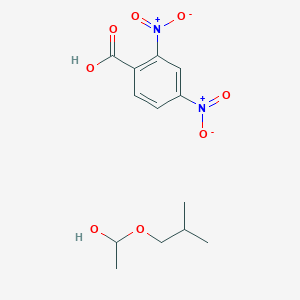
![Tributyl[4-(1,3-dioxolan-2-YL)buta-1,3-dien-1-YL]stannane](/img/structure/B12566530.png)
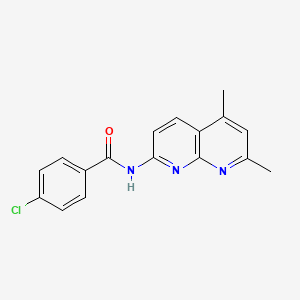


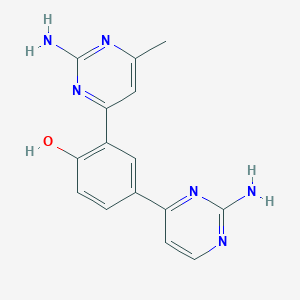

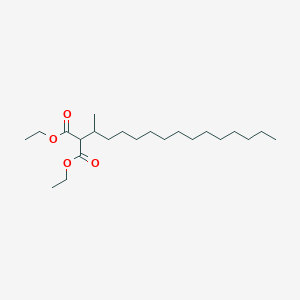
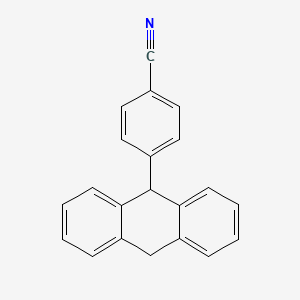
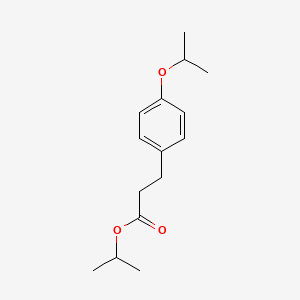

![Naphtho[2,3-b]furan-4,9-dione, 2-chloro-](/img/structure/B12566592.png)
methanone](/img/structure/B12566601.png)
